2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes chlorophenyl, fluorobenzyl, and ethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine with 4-fluorobenzyl bromide in an organic solvent mixture of methanol and tetrahydrofuran. The reaction is carried out in a quartz photo reactor at room temperature and irradiated with a high-pressure mercury lamp with a wavelength of 365 nm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-3-cyano-4-(4-chlorophenyl)-1,4-dihydropyridine
- 4,8a-bis(4-chlorophenyl)-1,5,6-tris(4-fluorobenzyl)-1,4,4a,4b,5,6,8a,8b-octahydrocyclobuta[1,2-b:3,4-c′]dipyridine-3,8-dicarbonitrile
Uniqueness
2-[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H23ClFN3O4 |
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Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23ClFN3O4/c1-2-35-22-13-9-20(10-14-22)29-24(32)15-23-25(33)31(21-11-5-18(27)6-12-21)26(34)30(23)16-17-3-7-19(28)8-4-17/h3-14,23H,2,15-16H2,1H3,(H,29,32) |
InChI Key |
FJNVWDLBASAQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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